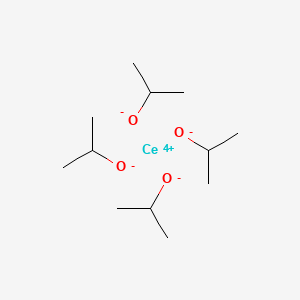
Cerium(IV)-isopropoxid
Übersicht
Beschreibung
Cerium (IV) isopropoxide is a chemical compound with the molecular formula C12H28CeO4. It is a cerium-based organometallic compound that is widely used in various scientific and industrial applications. The compound is known for its catalytic properties and its ability to form stable complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Cerium (IV) isopropoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is used in the synthesis of cerium-based nanoparticles, which have applications in biomedical research.
Medicine: Cerium-based nanoparticles synthesized using cerium (IV) isopropoxide are being explored for their antioxidant properties and potential therapeutic applications.
Wirkmechanismus
Target of Action
Cerium (IV) isopropoxide primarily targets oxalic acid and dicarboxylic acids . It is used to catalyze diastereoselective pinacol couplings . The compound forms diketonates, which hydrolyze to CeO2 particles . These CeO2 particles have the potential for ion conduction .
Mode of Action
The interaction of Cerium (IV) isopropoxide with its targets involves a redox reaction, where the rate-limiting step is the redox decomposition of the intermediate complex . This interaction is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The compound forms intermediate complexes with oxalic acid anions and sulfate background anions .
Biochemical Pathways
The biochemical pathway affected by Cerium (IV) isopropoxide involves the oxidation of oxalic acid by cerium (IV) in a sulfuric acid medium . This process includes two parallel reaction pathways, each characterized by a different cerium (IV)–oxalate intermediate complex . These complexes have similar reactivity, possibly due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .
Pharmacokinetics
The compound is known to be volatile , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of Cerium (IV) isopropoxide is the formation of CeO2 particles through the hydrolysis of diketonates . These particles have the potential for ion conduction , which could have various molecular and cellular effects.
Action Environment
The action of Cerium (IV) isopropoxide is influenced by environmental factors such as the presence of a sulfuric acid medium . The compound is also used only outdoors or in a well-ventilated area , suggesting that air circulation may influence its action, efficacy, and stability. Additionally, the compound should be kept away from heat, sparks, open flames, and hot surfaces , indicating that these factors could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Cerium (IV) isopropoxide is known to catalyze diastereoselective pinacol couplings . It forms diketonates, which hydrolyze to cerium oxide (CeO2) particles . These CeO2 particles have the potential for ion conduction .
Cellular Effects
The cellular effects of Cerium (IV) isopropoxide are primarily observed through its hydrolysis product, CeO2 particles. These particles have shown promise as antioxidant and radioprotective agents in cell culture models
Molecular Mechanism
The molecular mechanism of Cerium (IV) isopropoxide involves its hydrolysis to CeO2 particles . These particles can exhibit redox catalytic activity due to the co-existence of cerium(III) and cerium(IV) oxidation states
Temporal Effects in Laboratory Settings
It is known that it forms diketonates, which hydrolyze to CeO2 particles
Dosage Effects in Animal Models
The effects of Cerium (IV) isopropoxide at different dosages in animal models are not well studied. It is known that nanoparticles like CeO2 can have different effects based on their concentration
Metabolic Pathways
It is known to form CeO2 particles through hydrolysis
Transport and Distribution
It is known to form CeO2 particles
Subcellular Localization
The subcellular localization of Cerium (IV) isopropoxide is not well studied. It is known that the CeO2 particles it forms can have different effects based on their localization within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium (IV) isopropoxide is typically synthesized through the reaction of cerium (IV) chloride with isopropanol. The reaction can be represented as follows:
CeCl4+4iPrOH→Ce(iPrO)4+4HCl
In this reaction, cerium (IV) chloride (CeCl4) reacts with isopropanol (iPrOH) to form cerium (IV) isopropoxide (Ce(iPrO)4) and hydrochloric acid (HCl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production of cerium (IV) isopropoxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The compound is often produced in a controlled environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium (IV) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to cerium (III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates that can be oxidized by cerium (IV) isopropoxide.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution Reactions: Various ligands, such as alcohols or amines, can be used to replace the isopropoxide ligands.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds.
Reduction: The major products include cerium (III) compounds.
Substitution: The major products are cerium complexes with new ligands.
Vergleich Mit ähnlichen Verbindungen
- Cerium (IV) chloride (CeCl4)
- Cerium (IV) nitrate (Ce(NO3)4)
- Cerium (IV) sulfate (Ce(SO4)2)
Each of these compounds has its own unique properties and applications, but cerium (IV) isopropoxide stands out due to its versatility and stability in various chemical reactions .
Eigenschaften
IUPAC Name |
cerium(4+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBBOXRROHVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560733 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63007-83-0 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(IV) isopropoxide isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


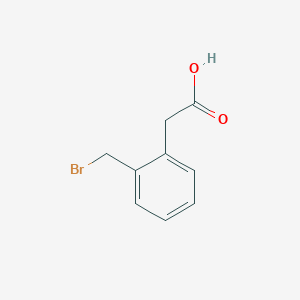
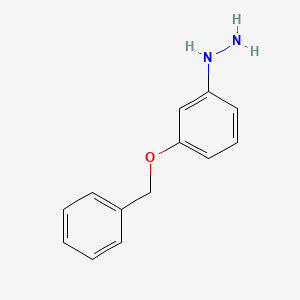
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
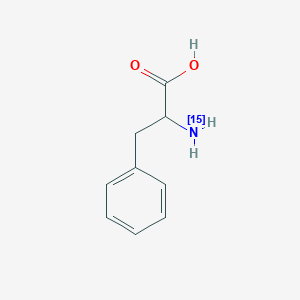
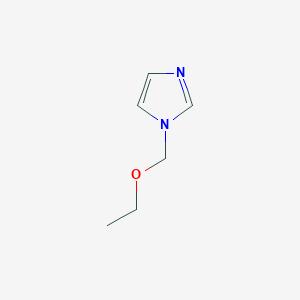
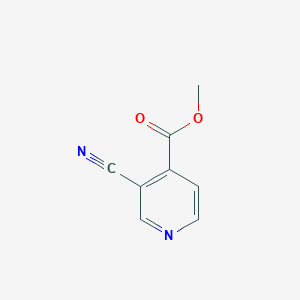

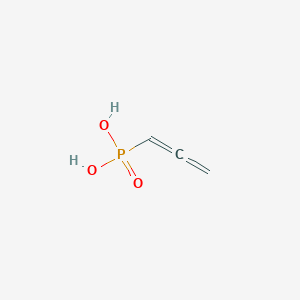
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
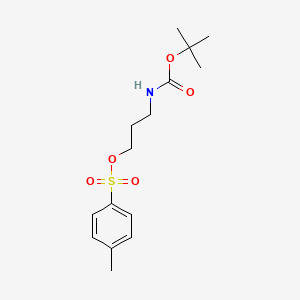
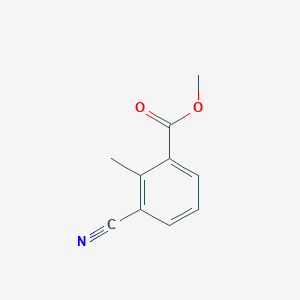
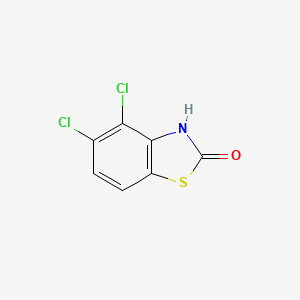

![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
